2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. The molecule also contains a 2,6-dimethylphenoxyacetyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring and the attachment of the 2,6-dimethylphenoxyacetyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. Additionally, the compound contains a 2,6-dimethylphenoxyacetyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
- COVID-19 Research : During the COVID-19 pandemic, lopinavir/ritonavir was investigated for its potential antiviral effects against SARS-CoV-2. However, clinical trials yielded mixed results, and its use remains controversial .
- Anti-Cancer Properties : Lopinavir derivatives have shown promising anti-cancer activity. For instance, compound (75) exhibited potent effects against various cancer cell lines, including HCT-116 .
Antiviral Activity
Cancer Research
Mechanism of Action
The mechanism of action of this compound is not clear without specific biological or pharmacological data. Isoquinolines and their derivatives have been studied for their potential biological activities, but the specific effects would depend on the exact structure and functional groups present in the compound .
Future Directions
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,6-dimethylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-6-5-7-15(2)19(14)22-13-18(21)20-11-10-16-8-3-4-9-17(16)12-20/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOSUMBVMLDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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